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molecular formula C14H18O3 B1607335 Ethyl 3-oxo-2-(2-phenylethyl)butanoate CAS No. 5337-63-3

Ethyl 3-oxo-2-(2-phenylethyl)butanoate

Cat. No. B1607335
M. Wt: 234.29 g/mol
InChI Key: GPRDAMCHHGGJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04642373

Procedure details

Ethyl acetoacetate (53.8 g., 0.29 mole) was dissolved in 110 ml. of anhydrous ethanol. Sodium methoxide (17.3 g., 0.36 mole) was added portionwise to the stirred solution, allowing the temperature to rise to 40°-50°. The mixture was then heated to reflux (80°-82°) and phenethyl bromide (53.8 g., 0.32 mole) added dropwise over 1 hour. Reflux was continued for 20 hours. The reaction mixture was cooled to 30°-35° and filtered over diatomaceous earth with ethanol wash. The combined filtrate and wash were concentrated in vacuo to a pot temperature of 50°, cooled to 25°, diluted with 150 ml. of hexane and 40 ml. of water, acidified to pH 6.5-7.0 with 6N HCl. The hexane layer was separated and washed with 25 ml. of fresh water. The aqueous layers were combined and back-washed with 40 ml. of fresh hexane. The hexane layers were combined, washed with 60 ml. of water, dried over 15 g. MgSO4, filtered and evaporated to yield title product as an oil (62 g., 91%).
Quantity
53.8 g
Type
reactant
Reaction Step One
Name
Sodium methoxide
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
53.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C[O-].[Na+].[CH2:13](Br)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)C>[C:15]1([CH2:14][CH2:13][CH:2]([C:3]([CH3:5])=[O:4])[C:1]([O:7][CH2:8][CH3:9])=[O:6])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
53.8 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Two
Name
Sodium methoxide
Quantity
17.3 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
53.8 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 40°-50°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
ADDITION
Type
ADDITION
Details
added dropwise over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 30°-35°
FILTRATION
Type
FILTRATION
Details
filtered over diatomaceous earth with ethanol
WASH
Type
WASH
Details
wash
WASH
Type
WASH
Details
The combined filtrate and wash
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo to a pot temperature of 50°
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25°
ADDITION
Type
ADDITION
Details
diluted with 150 ml
CUSTOM
Type
CUSTOM
Details
The hexane layer was separated
WASH
Type
WASH
Details
washed with 25 ml
WASH
Type
WASH
Details
back-washed with 40 ml
WASH
Type
WASH
Details
washed with 60 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of water, dried over 15 g
FILTRATION
Type
FILTRATION
Details
MgSO4, filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(C(=O)OCC)C(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 62 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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